molecular formula C10H15ClN2O2 B7763224 ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B7763224
M. Wt: 230.69 g/mol
InChI Key: OUJTYFQVVDBRPV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O₂. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the chloro and dimethyl substituents on the pyrazole ring, along with the ethyl ester group, contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro substituent on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride[][3].

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride, are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used[][3].

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation Reactions: Formation of pyrazole N-oxides.

    Reduction Reactions: Formation of the corresponding alcohol[][3].

Scientific Research Applications

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The chloro and dimethyl substituents enhance the compound’s binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.

    Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a bromo substituent instead of a chloro substituent.

Uniqueness

This compound is unique due to the specific combination of the chloro and dimethyl substituents on the pyrazole ring, along with the ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-5-15-10(14)8(4)13-7(3)9(11)6(2)12-13/h8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTYFQVVDBRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=C(C(=N1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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